Welcome to the BenchChem Online Store!
molecular formula C13H8ClNO4 B8497086 2-(5-Chloro-2-nitrophenoxy)benzaldehyde

2-(5-Chloro-2-nitrophenoxy)benzaldehyde

Cat. No. B8497086
M. Wt: 277.66 g/mol
InChI Key: DZRVGCGEZDSEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04604390

Procedure details

The 2-(5-chloro-2-nitrophenoxy)benzaldehyde was prepared as follows: To 16.2 g of 2,4-dichloronitrobenzene stirred at 170° was added 7.1 g of the potassium salt of salicylaldehyde, monohydrate, in portions over 1.5 hours. The mixture was stirred at 170° C. for two hours, triturated with 150 ml of CH2Cl2 and filtered. The filtrate was evaporated to a red oil and the excess dichloronitrobenzene was removed by steam distillation to leave the product.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Name
salicylaldehyde, monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[K].O.[CH:14](=[O:22])[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[OH:17]>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:7]=1)[O:17][C:16]1[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=1[CH:14]=[O:22] |f:2.3,^1:11|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
[K]
Name
salicylaldehyde, monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C=1C(O)=CC=CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 170° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
triturated with 150 ml of CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a red oil
CUSTOM
Type
CUSTOM
Details
the excess dichloronitrobenzene was removed by steam distillation
CUSTOM
Type
CUSTOM
Details
to leave the product

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=CC(=C(OC2=C(C=O)C=CC=C2)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.